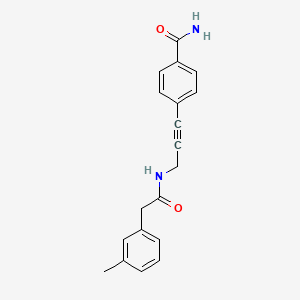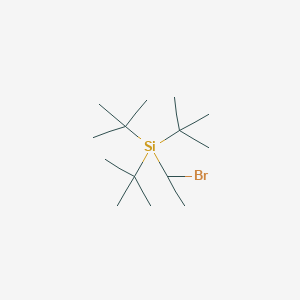
(1-Bromoethyl)(tri-tert-butyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromoethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)(tri-tert-butyl)silane typically involves the reaction of tri-tert-butylsilane with a bromoethylating agent under controlled conditions. One common method includes the use of bromoethane in the presence of a catalyst to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反应分析
Types of Reactions: (1-Bromoethyl)(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation of the bromoethyl group can lead to the formation of silanols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under controlled conditions.
Major Products:
- Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
- Reduction reactions produce silanes with different functional groups.
- Oxidation reactions result in silanols or other oxygenated derivatives.
科学研究应用
(1-Bromoethyl)(tri-tert-butyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique reactivity and stability.
作用机制
The mechanism of action of (1-Bromoethyl)(tri-tert-butyl)silane involves the interaction of the bromoethyl group with various molecular targets. The silicon atom, bonded to three tert-butyl groups, provides steric hindrance, influencing the reactivity and selectivity of the compound. The bromoethyl group can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains ethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and as a reducing agent.
Uniqueness: (1-Bromoethyl)(tri-tert-butyl)silane is unique due to the combination of the bromoethyl group and the sterically hindered tri-tert-butylsilane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research areas.
属性
CAS 编号 |
89200-86-2 |
|---|---|
分子式 |
C14H31BrSi |
分子量 |
307.38 g/mol |
IUPAC 名称 |
1-bromoethyl(tritert-butyl)silane |
InChI |
InChI=1S/C14H31BrSi/c1-11(15)16(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1-10H3 |
InChI 键 |
LIQRZOGHDZMJQN-UHFFFAOYSA-N |
规范 SMILES |
CC([Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


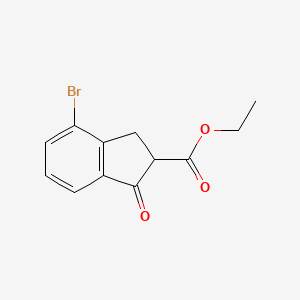
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
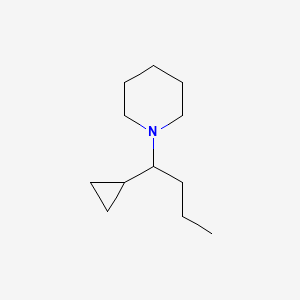
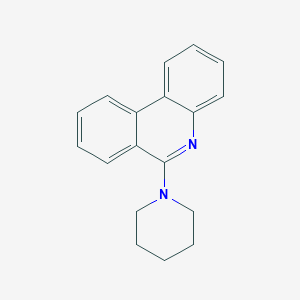
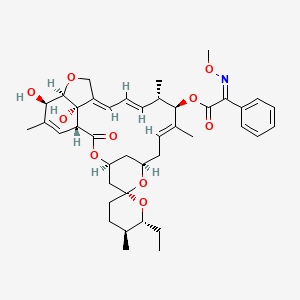
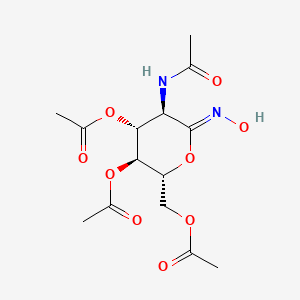
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

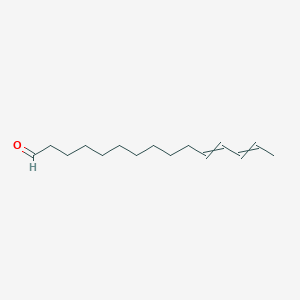
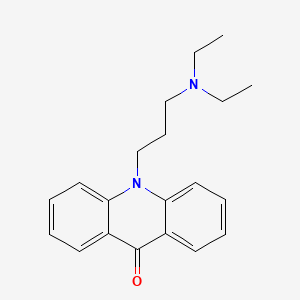
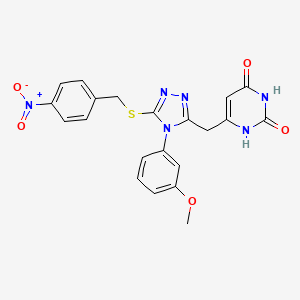
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
